![molecular formula C7H5BrN2S B1280480 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole CAS No. 2255-80-3](/img/structure/B1280480.png)

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole

Übersicht

Beschreibung

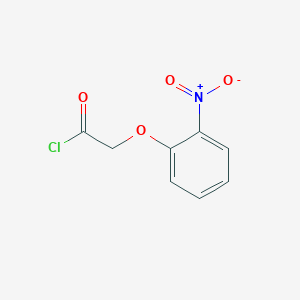

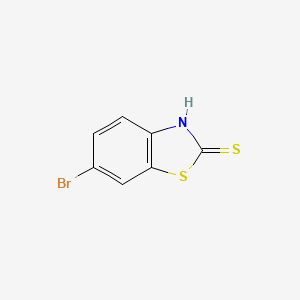

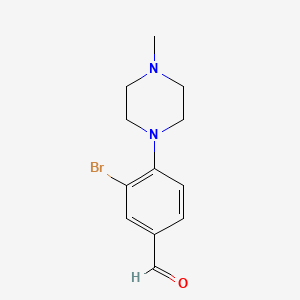

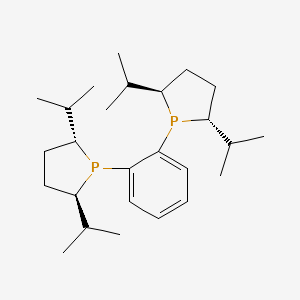

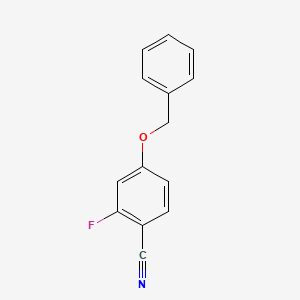

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole is a brominated thiadiazole derivative that is part of a broader class of compounds known for their electron-deficient nature and utility in the synthesis of photovoltaic materials, dyes, and organic electronics. These compounds are characterized by a benzene ring fused with a thiadiazole moiety, which is a heterocycle containing both sulfur and nitrogen atoms. The bromine atom attached to the benzene ring makes it a versatile precursor for further chemical modifications through various reactions, including nucleophilic aromatic substitution and cross-coupling reactions .

Synthesis Analysis

The synthesis of brominated benzo[c][1,2,5]thiadiazole derivatives typically involves the bromination of their parent heterocycles. For example, efficient synthesis methods have been reported for dibromo derivatives, which are stable under hydrolytic and thermal conditions. These methods often involve the use of brominating agents to introduce bromine atoms into the heterocyclic framework . Additionally, one-pot synthesis approaches have been developed to create dibromobenzo bis[1,2,5]thiadiazoles, which serve as building blocks for low bandgap materials . These synthetic routes are advantageous for their simplicity and high yields compared to traditional methods.

Molecular Structure Analysis

The molecular structure of brominated benzo[c][1,2,5]thiadiazole derivatives has been confirmed through various analytical techniques, including X-ray crystallography, NMR, IR spectroscopy, and mass spectrometry. These analyses provide detailed information about the arrangement of atoms within the molecule and the electronic environment of the heterocyclic system . The presence of the bromine atom significantly influences the electronic properties of the molecule, making it a strong electron-deficient system suitable for further chemical transformations.

Chemical Reactions Analysis

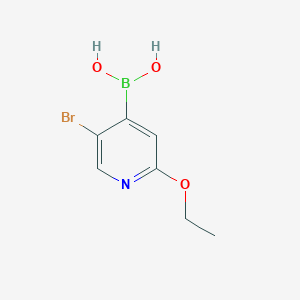

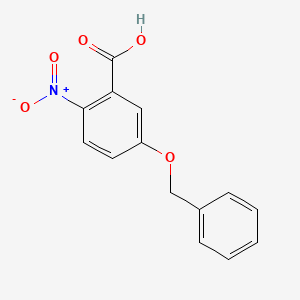

Brominated benzo[c][1,2,5]thiadiazole derivatives undergo a variety of chemical reactions, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions such as Suzuki–Miyaura and Stille couplings. These reactions allow for the selective substitution of the bromine atom with other functional groups or the formation of biaryl structures. The choice of reaction conditions and nucleophiles can lead to the formation of mono- or di-substituted products, which are valuable intermediates for the synthesis of materials used in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole and related compounds are influenced by their molecular structure. The electron-deficient nature of the thiadiazole ring and the presence of the bromine atom contribute to their reactivity and stability. These compounds exhibit good thermal and hydrolytic stability, making them suitable for use in various applications that require durable materials. The bromine substituent also plays a crucial role in facilitating further chemical modifications, expanding the utility of these compounds in organic synthesis and materials science .

Wissenschaftliche Forschungsanwendungen

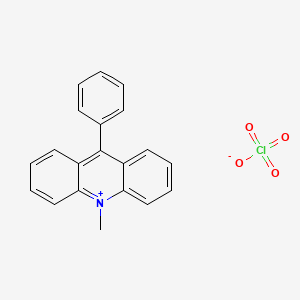

Application 1: Electroluminescence Properties of Benzothiadiazole-Based Emitters

- Summary of the Application : 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole is used in the synthesis of benzothiadiazole-based materials, which are promising green/yellowish green emitters for electroluminescent applications .

- Methods of Application : The dyes are prepared and characterized, and their photophysical properties are fine-tuned by methyl substitution . The dyes displayed solvatochromism in the emission spectra characteristic of hybridization of local and charge transfer excited states .

- Results or Outcomes : The dyes restrained the formation of aggregates in the solid state. Solution processed multilayered OLED device were fabricated employing these compounds either as host emitters or dopant emitters in suitable host matrix and exhibited green/yellowish green electroluminescence with external quantum efficiency as high as 4.6% (15.7 cd A−1) .

Application 2: Anticancer Agents

- Summary of the Application : Thiadiazole derivatives, including 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole, have been studied for their potential as anticancer agents .

- Methods of Application : The specific methods of application are not detailed in the source, but typically involve in vitro and/or in vivo efficacy testing across various cancer models .

- Results or Outcomes : The source does not provide specific results or outcomes for 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole, but mentions that thiadiazole derivatives demonstrate efficacy across various cancer models .

Application 3: Visible-Light Organophotocatalysts

- Methods of Application : The specific methods of application are not detailed in the source, but typically involve the synthesis of the D–A systems and testing their photocatalytic activity under visible light .

- Results or Outcomes : The source does not provide specific results or outcomes for 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole, but mentions that these D–A systems have potential in photovoltaics and as fluorescent sensors .

Application 4: Organic Electronics

- Summary of the Application : 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole is used as a monomer for the synthesis of light-emitting and conducting polymers for organic electronics .

- Methods of Application : The specific methods of application are not detailed in the source, but typically involve the synthesis of the polymers and testing their electronic properties .

- Results or Outcomes : The source does not provide specific results or outcomes for 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole, but mentions that these polymers have potential in organic electronics .

Application 5: Ternary Polymer Solar Cells

- Summary of the Application : 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole is used as a third component material for ternary polymer solar cells . These solar cells have three active layer components and have been demonstrated as an emerging strategy to improve power conversion efficiencies .

- Methods of Application : The specific methods of application are not detailed in the source, but typically involve the incorporation of 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole into a binary active layer .

- Results or Outcomes : The incorporation of 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole into the binary active layer resulted in ternary polymer solar cells with a power conversion efficiency of 16.53%, which is the highest among all ternary polymer solar cells, to the best of our knowledge .

Application 6: Fluorophores and Visible Light Organophotocatalysts

- Summary of the Application : 4,7-Diarylbenzo[c][1,2,5]thiadiazoles, which include 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole, are used as fluorophores and potential visible-light organophotocatalysts .

- Methods of Application : The specific methods of application are not detailed in the source, but typically involve the synthesis of the 4,7-diarylbenzo[c][1,2,5]thiadiazoles and testing their photocatalytic activity under visible light .

- Results or Outcomes : The source does not provide specific results or outcomes for 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole, but mentions that these compounds have potential as fluorophores and visible-light organophotocatalysts .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-bromo-7-methyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c1-4-2-3-5(8)7-6(4)9-11-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFRKYXVQYNOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=NSN=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464061 | |

| Record name | 4-Bromo-7-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole | |

CAS RN |

2255-80-3 | |

| Record name | 4-Bromo-7-methyl-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2255-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)